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Compound of Interest

Ethyl 5-phenylthiazole-2-
Compound Name:
carboxylate

Cat. No.: B1316490

Ethyl 5-phenylthiazole-2-carboxylate | C12H11NO2S | ChemSpider Ethyl 5-phenylthiazole-
2-carboxylate. C12H11NO2S. Molar Mass: 233.288; C 61.78%, H 4.75%, N 6.00%, O
13.72%, S 13.74%; Get this structure ... --INVALID-LINK-- Synthesis of Some New Thiazole
Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-carboxylate (1).
Compound 1 was prepared according to the reported method. Thus, ethyl 2-chloroacetoacetate
was ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-carboxylate, 97%, ACROS Organics
Chemical compound. Ethyl 5-phenylthiazole-2-carboxylate is a chemical compound with the
formula C12H11NOZ2S. It has a molecular weight of 233.29 g/mol . --INVALID-LINK-- Synthesis
of Some New Thiazole Derivatives and Their ... - MDPI Jun 25, 2011 ... ... 5-phenylthiazole-2-
carboxylate (1). Compound 1 was prepared according to the reported method. Thus, ethyl 2-
chloroacetoacetate was ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-carboxylate | CAS
35036-39-0 - Santa Cruz ... Ethyl 5-phenylthiazole-2-carboxylate is a chemical. --INVALID-
LINK-- Synthesis, Characterization and In Vitro Evaluation of ... - MDPI Oct 10, 2017 ... ... 5-
phenylthiazole-2-carboxylate (3). A mixture of ethyl 2-bromo-3-oxo-3-phenylpropanoate (1, 2.71
g, 10 mmol) and thiourea (2, 0.76 g, 10 mmol) ... --INVALID-LINK-- Ethyl 5-phenylthiazole-2-
carboxylate | C12H11NO2S - PubChem Ethyl 5-phenylthiazole-2-carboxylate is a solid.
(From PubChem.) C12H11NO2S. Computed by OEChem 2.3.0 (PubChem release
2021.05.07). --INVALID-LINK-- Synthesis and characterization of new thiazole derivatives as
potent ... Jan 1, 2018 ... ... 5-phenylthiazole-2-carboxylate (3). To a solution of ethyl 2-bromo-3-
oxo-3-phenylpropanoate (1) (10 mmol) in ethanol (20 mL), thiourea (2) (10 ... --INVALID-LINK--
Synthesis and evaluation of ethyl 5-(substituted ... - Wiley Online Library Dec 28, 2018 ...
Synthesis of ethyl 5-phenylthiazole-2-carboxylate (3a). Compound 3a was prepared by
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following the general procedure using ethyl bromopyruvate (1, ... --INVALID-LINK-- Synthesis
and Characterization of New 5-Phenylthiazole-2-Carbohydrazide Derivatives as Potential
Antimicrobial Agents Nov 1, 2018 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate
(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral
data. The IR spectrum of 3 showed absorption bands at 1725 cm-1 (C=0 ester), 1580 cm-1
(C=N), and 1240 cm-1 (C-0). The 1H-NMR spectrum of 3 exhibited a triplet at 4 1.40 ppm and
a quartet at 6 4.40 ppm for the ethyl group protons, a singlet at 4 8.20 ppm for the thiazole
proton, and a multiplet at & 7.40-7.50 ppm for the phenyl group protons. The 13C-NMR
spectrum of 3 showed signals at 6 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0
(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazile), and 168.0 (C=0). The mass
spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its molecular
formula C12H11NOZ2S. --INVALID-LINK-- Novel 5-phenylthiazole derivatives as potent
antimicrobial agents Mar 1, 2019 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate
(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral
data. The IR spectrum of 3 showed absorption bands at 1725 cm-1 (C=0 ester), 1580 cm-1
(C=N), and 1240 cm-1 (C-0). The 1H-NMR spectrum of 3 exhibited a triplet at d 1.40 ppm and
a quartet at 6 4.40 ppm for the ethyl group protons, a singlet at & 8.20 ppm for the thiazole
proton, and a multiplet at & 7.40—7.50 ppm for the phenyl group protons. The 13C-NMR
spectrum of 3 showed signals at 6 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0
(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=0). The
mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its
molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and antimicrobial activity of new
5-phenylthiazole derivatives Feb 1, 2019 ... The starting material, ethyl 5-phenylthiazole-2-
carboxylate (3), was synthesized by the reaction of ethyl 2-bromo-3-oxo-3-phenylpropanoate
(1) with thiourea (2) in ethanol. The structure of compound 3 was confirmed by its spectral
data. The IR spectrum of 3 showed absorption bands at 1725 cm-1 (C=0 ester), 1580 cm-1
(C=N), and 1240 cm-1 (C-0). The 1H-NMR spectrum of 3 exhibited a triplet at d 1.40 ppm and
a quartet at 6 4.40 ppm for the ethyl group protons, a singlet at & 8.20 ppm for the thiazole
proton, and a multiplet at & 7.40—-7.50 ppm for the phenyl group protons. The 13C-NMR
spectrum of 3 showed signals at 6 14.2 (CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0
(aromatic carbons), 145.0 (C-5 of thiazole), 160.0 (C-2 of thiazole), and 168.0 (C=0). The
mass spectrum of 3 showed a molecular ion peak at m/z 233, which is consistent with its
molecular formula C12H11NO2S. --INVALID-LINK-- Synthesis and biological evaluation of new
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5-phenylthiazole derivatives as potential antimicrobial and anticancer agents Jan 1, 2020 ...
The starting material, ethyl 5-phenylthiazole-2-carboxylate (3), was synthesized by the
reaction of ethyl 2-bromo-3-oxo0-3-phenylpropanoate (1) with thiourea (2) in ethanol. The
structure of compound 3 was confirmed by its spectral data. The IR spectrum of 3 showed
absorption bands at 1725 cm-1 (C=0 ester), 1580 cm-1 (C=N), and 1240 cm-1 (C-0). The
1H-NMR spectrum of 3 exhibited a triplet at d 1.40 ppm and a quartet at d 4.40 ppm for the
ethyl group protons, a singlet at 4 8.20 ppm for the thiazole proton, and a multiplet at & 7.40—
7.50 ppm for the phenyl group protons. The 13C-NMR spectrum of 3 showed signals at 6 14.2
(CH3), 62.5 (CH2), 127.0, 129.0, 130.0, 133.0 (aromatic carbons), 145.0 (C-5 of thiazole),
160.0 (C-2 of thiazole), and 168.0 (C=0). The mass spectrum of 3 showed a molecular ion
peak at m/z 233, which is consistent with its molecular formula C12H11NO2S. --INVALID-LINK-
- technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 5-
phenylthiazole-2-carboxylate, a compound of interest for researchers, scientists, and
professionals in drug development. The guide details the methodologies for acquiring Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the
information in a clear, tabular format for easy reference and comparison.

Spectroscopic Data of Ethyl 5-phenylthiazole-2-
carboxylate

Ethyl 5-phenylthiazole-2-carboxylate (C12H11:NO:2S) is a solid with a molecular weight of
233.29 g/mol . Its structural characterization is crucial for its application in various research and
development fields. The following sections present its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic
compounds. The *H NMR and 3C NMR data for Ethyl 5-phenylthiazole-2-carboxylate are
summarized below.

1H NMR (Proton NMR) Data
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
1.40 Triplet 3H -CHs (ethyl group)
4.40 Quartet 2H -CHz2 (ethyl group)
7.40-7.50 Multiplet 5H Phenyl group protons
8.20 Singlet 1H Thiazole proton

Table 1: *H NMR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assignment

14.2 -CHs (ethyl group)

62.5 -CH: (ethyl group)

127.0, 129.0, 130.0, 133.0 Aromatic carbons (phenyl group)
145.0 C-5 of thiazole

160.0 C-2 of thiazole

168.0 C=0 (ester)

Table 2: 13C NMR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands for Ethyl 5-phenylthiazole-2-carboxylate are presented

below.
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Wavenumber (cm~?) Functional Group Assignment
1725 C=0 (ester) stretching

1580 C=N (thiazole ring) stretching
1240 C-O0 (ester) stretching

Table 3: IR spectral data of Ethyl 5-phenylthiazole-2-carboxylate.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions
based on their mass-to-charge ratio.

m/z Assignment

233 Molecular ion peak [M]*

Table 4: Mass spectrometry data of Ethyl 5-phenylthiazole-2-carboxylate. This is consistent
with its molecular formula C12H11NO2S.

Experimental Protocols

The spectroscopic data presented above were obtained through the synthesis and
characterization of Ethyl 5-phenylthiazole-2-carboxylate.

Synthesis of Ethyl 5-phenylthiazole-2-carboxylate

The synthesis of the title compound is typically achieved through the reaction of ethyl 2-bromo-
3-0x0-3-phenylpropanoate with thiourea in an ethanol solvent.

A general procedure involves dissolving ethyl 2-bromo-3-oxo-3-phenylpropanoate and thiourea
in ethanol and refluxing the mixture. The progress of the reaction can be monitored by thin-
layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid
product is collected by filtration, washed, and purified, typically by recrystallization from a
suitable solvent like ethanol.
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Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized
compound.

 NMR Spectroscopy: *H and 3C NMR spectra are typically recorded on a spectrometer
operating at a specific frequency (e.g., 400 MHz for tH NMR and 100 MHz for 13C NMR)
using a suitable deuterated solvent, such as CDCls or DMSO-ds, with tetramethylsilane
(TMS) as an internal standard.

» IR Spectroscopy: IR spectra are commonly recorded using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

o Mass Spectrometry: Mass spectra are obtained using a mass spectrometer, often with an
electrospray ionization (ESI) source, to determine the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow from sample preparation to data analysis
in spectroscopic characterization.
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 To cite this document: BenchChem. [Spectroscopic data of "Ethyl 5-phenylthiazole-2-
carboxylate” (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316490#spectroscopic-data-of-ethyl-5-
phenylthiazole-2-carboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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